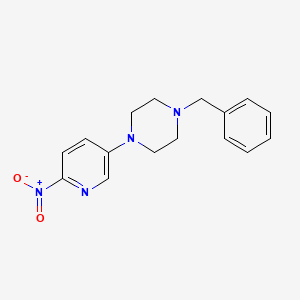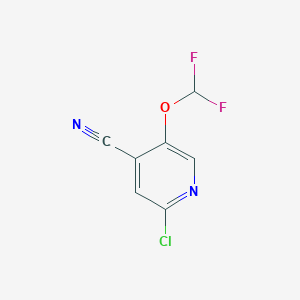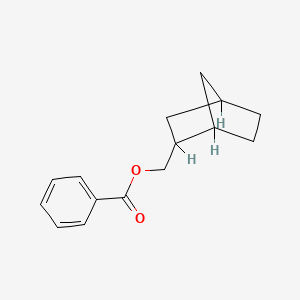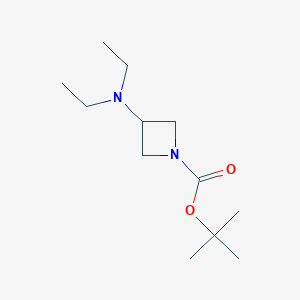
Tert-butyl 3-(diethylamino)azetidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 3-(diethylamino)azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse chemical reactivity and potential applications in medicinal chemistry. The tert-butyl group attached to the nitrogen atom provides steric hindrance, enhancing the stability of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(diethylamino)azetidine-1-carboxylate typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors. For instance, starting with a diethylamino-substituted precursor, cyclization can be achieved using reagents like sodium hydride or potassium tert-butoxide.
Introduction of Tert-butyl Group: The tert-butyl group can be introduced through esterification reactions. This involves reacting the azetidine intermediate with tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reaction pathway.
Purification Techniques: Utilizing techniques like recrystallization, distillation, or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 3-(diethylamino)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, where nucleophiles replace existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles like amines, thiols; reactions often conducted in polar solvents.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine compounds with new functional groups.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 3-(diethylamino)azetidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Employed as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Investigated for its biological activity and potential as a bioactive molecule.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-butyl 3-(diethylamino)azetidine-1-carboxylate involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to its target proteins, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 3-(methylamino)azetidine-1-carboxylate
- Tert-butyl 3-(ethylamino)azetidine-1-carboxylate
- Tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-(diethylamino)azetidine-1-carboxylate is unique due to its specific diethylamino substitution, which imparts distinct steric and electronic properties
Eigenschaften
Molekularformel |
C12H24N2O2 |
|---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
tert-butyl 3-(diethylamino)azetidine-1-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-6-13(7-2)10-8-14(9-10)11(15)16-12(3,4)5/h10H,6-9H2,1-5H3 |
InChI-Schlüssel |
YLKVWOIFWNVDHN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1CN(C1)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


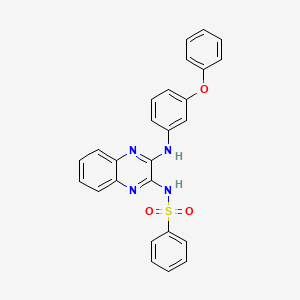
![4,6-Dichlorothiazolo[4,5-c]pyridine-2(3H)-thione](/img/structure/B13934655.png)
![2-[2-(2-Oxopropyl)phenyl]acetic acid](/img/structure/B13934661.png)
![3-Methylimidazo[1,2-A]pyridin-7-OL](/img/structure/B13934677.png)
![3-fluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B13934681.png)
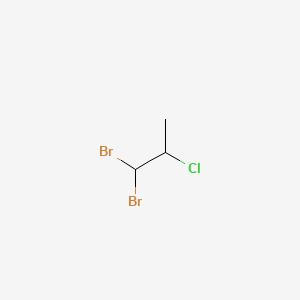
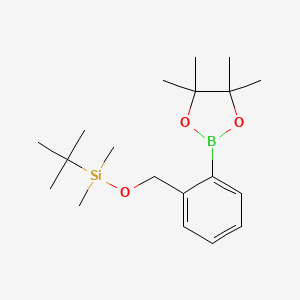
![3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole](/img/structure/B13934691.png)
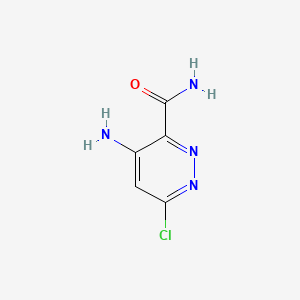
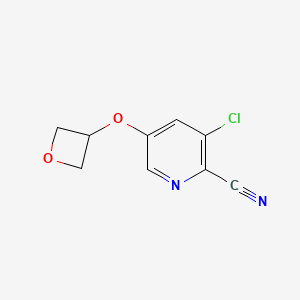
![Methanone, [2-hydroxy-4-(tridecyloxy)phenyl]phenyl-](/img/structure/B13934714.png)
